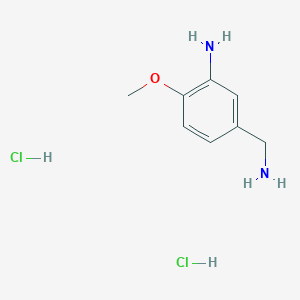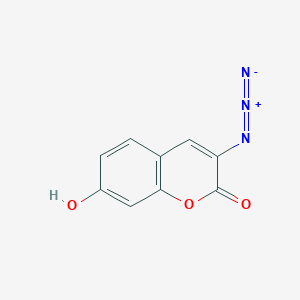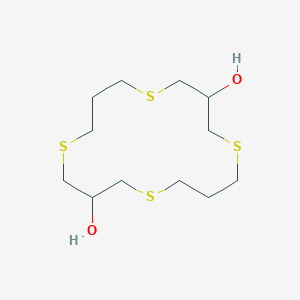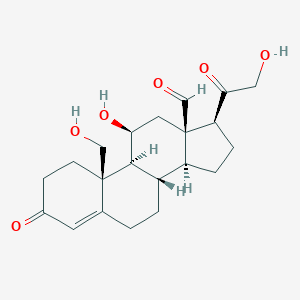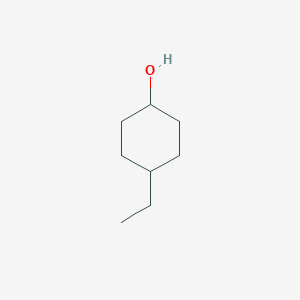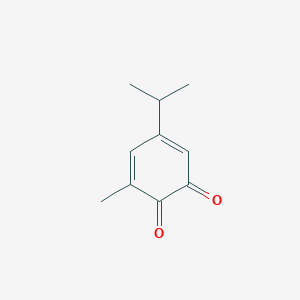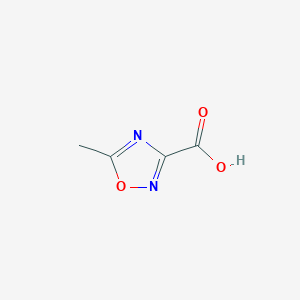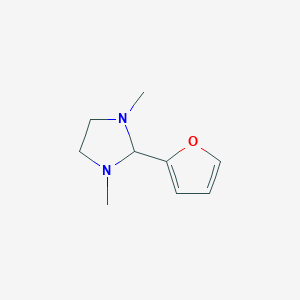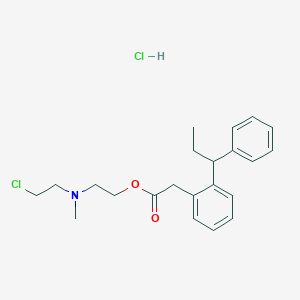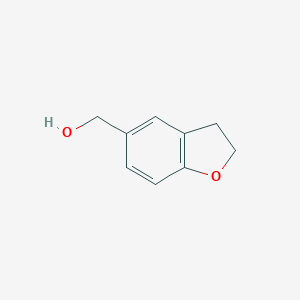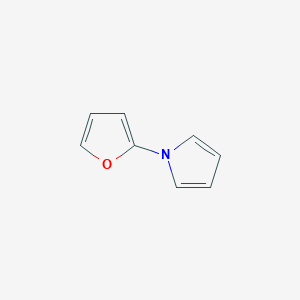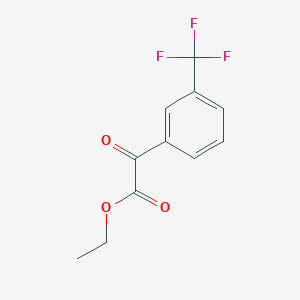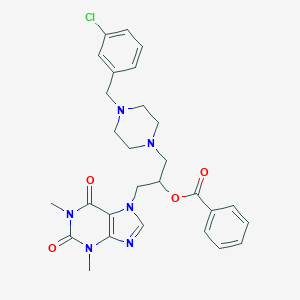
7-O-Ribofuranosyladriamycinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-Ribofuranosyladriamycinone, also known as daunorubicin, is a natural anthracycline antibiotic that is widely used in chemotherapy for various types of cancer. It was first discovered in the early 1960s and has since been extensively studied for its therapeutic potential.
Mecanismo De Acción
The mechanism of action of 7-O-Ribofuranosyladriamycinone involves the intercalation of the drug molecule into the DNA double helix, which leads to the inhibition of topoisomerase II activity. This, in turn, leads to the accumulation of DNA damage and the induction of apoptosis, or programmed cell death. The drug also generates reactive oxygen species, which can further damage the DNA and other cellular components.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-O-Ribofuranosyladriamycinone are complex and depend on the specific cell type and the dose of the drug. In general, the drug can cause DNA damage, oxidative stress, and inflammation, which can lead to cell death or senescence. The drug can also affect the function of various cellular pathways, including those involved in cell cycle regulation, DNA repair, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-O-Ribofuranosyladriamycinone in lab experiments include its well-established mechanism of action, its broad spectrum of activity against cancer cells, and its availability as a commercial drug. However, the drug also has some limitations, including its potential toxicity to normal cells, its poor solubility in nonpolar solvents, and its susceptibility to degradation and oxidation.
Direcciones Futuras
There are several future directions for research on 7-O-Ribofuranosyladriamycinone. One area of interest is the development of new derivatives of the drug that have improved solubility, stability, and selectivity for cancer cells. Another area of interest is the investigation of the drug's potential for combination therapy with other anticancer agents, such as immunotherapies or targeted therapies. Finally, there is a need for more research on the drug's mechanism of action and its effects on normal cells and tissues, in order to better understand its potential benefits and limitations in cancer treatment.
Conclusion:
In conclusion, 7-O-Ribofuranosyladriamycinone is a natural anthracycline antibiotic that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of topoisomerase II activity, which leads to DNA damage and cell death. The drug has several advantages and limitations for lab experiments, and there are several future directions for research on the drug. Overall, 7-O-Ribofuranosyladriamycinone represents a promising therapeutic option for cancer treatment, but further research is needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
The synthesis of 7-O-Ribofuranosyladriamycinone involves the combination of daunosamine, aminoglucose, and daunomycinone. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting compound is a red-colored powder that is highly soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
7-O-Ribofuranosyladriamycinone has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cells, including leukemia, lymphoma, breast cancer, and lung cancer. It works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Propiedades
Número CAS |
105444-10-8 |
|---|---|
Nombre del producto |
7-O-Ribofuranosyladriamycinone |
Fórmula molecular |
C26H26O13 |
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
(7R,9S)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H26O13/c1-37-11-4-2-3-9-15(11)22(33)18-17(19(9)30)20(31)10-5-26(36,14(29)8-28)6-12(16(10)23(18)34)38-25-24(35)21(32)13(7-27)39-25/h2-4,12-13,21,24-25,27-28,31-32,34-36H,5-8H2,1H3/t12-,13-,21-,24-,25-,26+/m1/s1 |
Clave InChI |
WAIUUSMYFGCHDB-WVHWHMGYSA-N |
SMILES isomérico |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@H]4O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)(C(=O)CO)O)C(=C3C2=O)O)O |
SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4OC5C(C(C(O5)CO)O)O)(C(=O)CO)O)C(=C3C2=O)O)O |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4OC5C(C(C(O5)CO)O)O)(C(=O)CO)O)C(=C3C2=O)O)O |
Otros números CAS |
105444-10-8 |
Sinónimos |
7-O-(D-ribofuranosyl)adriamycinone 7-O-RFADM 7-O-ribofuranosyladriamycinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)
